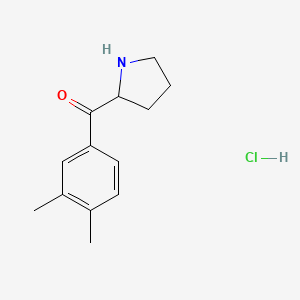

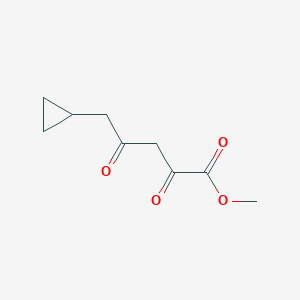

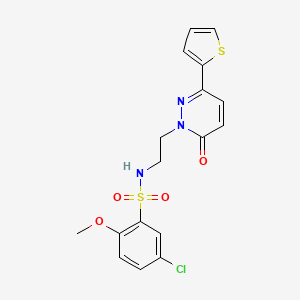

![molecular formula C24H22N2O3S B2916166 2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-27-0](/img/structure/B2916166.png)

2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzo[b]thiophene . It is also known by the registry number ZINC000004275727 .

Synthesis Analysis

The synthesis of similar compounds involves a Rhodium-catalyzed process. This process involves a tandem-type, cyclization–addition sequence in the presence of a rhodium catalyst . The reactions proceed under considerably mild conditions (room temperature to 50 °C), providing an efficient and entirely new route to substituted benzo[b]thiophene-3-carboxamide derivatives .科学的研究の応用

Heterocyclic Synthesis and Structural Characterization

The chemical compound under discussion has been investigated for its potential in synthesizing various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to the creation of derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. This illustrates the compound's versatility in organic synthesis, offering a pathway to a broad range of heterocyclic compounds with potential applications in drug development and other areas of chemical research (Mohareb et al., 2004).

Molecular Conformation and Supramolecular Aggregation

Research into closely related benzamides derived from the compound reveals insights into their molecular conformation and modes of supramolecular aggregation. These studies have synthesized structures bearing different substituents on the benzamide ring, uncovering the impact of these modifications on molecular conformation and how they influence the formation of supramolecular aggregates. Such investigations are crucial for understanding the physical and chemical properties of these compounds, which is essential for their potential application in material science, pharmaceutical formulation, and the design of molecular devices (Sagar et al., 2018).

Pharmacological Activities

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. This indicates the potential of derivatives of 2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in the development of new therapeutic agents. Such pharmacological activities highlight the compound's relevance in medicinal chemistry, offering a foundation for future drug discovery and development efforts (Amr et al., 2010).

Synthesis and Characterization of Derivatives

Further research has explored the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides derivatives. These studies not only advance our understanding of the chemical and biological properties of these compounds but also evaluate their potential as antimicrobial agents. This research underscores the importance of this compound derivatives in developing new antimicrobial strategies, which is crucial in the face of rising antibiotic resistance (Talupur et al., 2021).

作用機序

Target of Action

The primary targets of 2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are currently unknown

Mode of Action

It is known that thiophene derivatives, which this compound is a part of, have a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific pathways affected by this compound would depend on its specific targets, which are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . The results of the compound’s action would depend on its specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

特性

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-14-7-12-19-18(13-14)20(22(25)28)24(30-19)26-23(29)17-10-8-16(9-11-17)21(27)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVXUMMQZPYKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

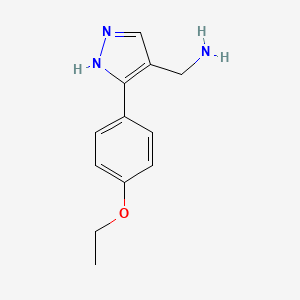

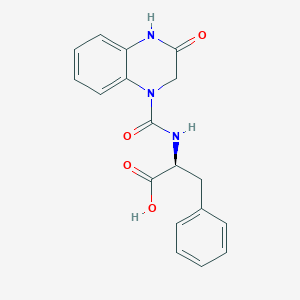

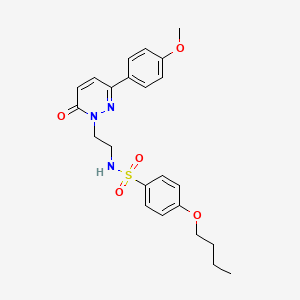

![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)

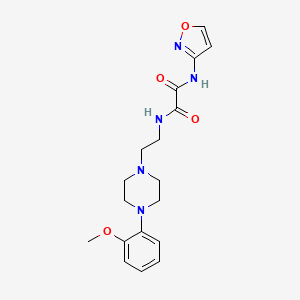

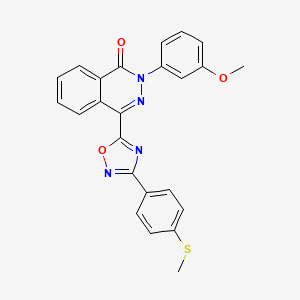

![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)

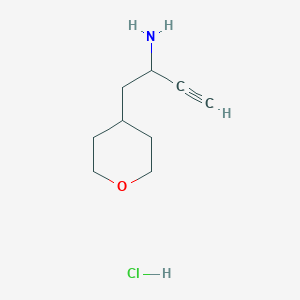

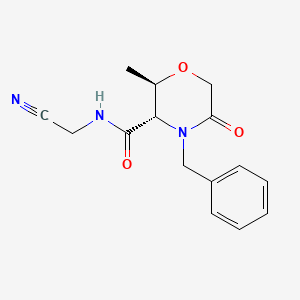

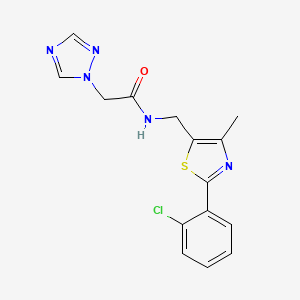

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)